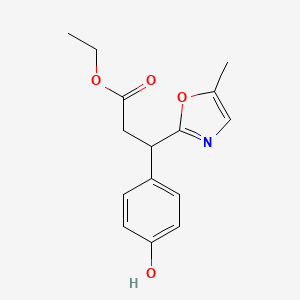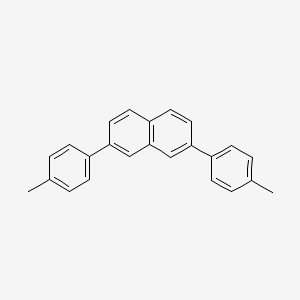![molecular formula C9H8F3NO B8576473 1-[4-(Trifluoromethyl)phenyl]ethanone oxime CAS No. 15996-83-5](/img/structure/B8576473.png)
1-[4-(Trifluoromethyl)phenyl]ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is an organic compound with the molecular formula C9H8F3NO It is a derivative of ethanone, where the phenyl ring is substituted with a trifluoromethyl group at the para position and an oxime group at the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime typically involves the reaction of 4-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from benzotrifluoride. The process includes nitration, reduction, diazotization, and oximation using acetaldoxime, followed by deoximation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)phenyl]ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities.
Medicine: The compound is explored for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)acetophenone: A precursor in the synthesis of the oxime derivative.
1-[3-(Trifluoromethyl)phenyl]ethanone oxime: An isomer with similar properties but different reactivity.
1-[4-(Trifluoromethyl)phenyl]ethanol: A related compound with an alcohol group instead of an oxime.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is unique due to its combination of the trifluoromethyl and oxime groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
15996-83-5 |
|---|---|
Fórmula molecular |
C9H8F3NO |
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-2-4-8(5-3-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
Clave InChI |
KKWYDFPUEGTJRD-MLPAPPSSSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)


![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)







